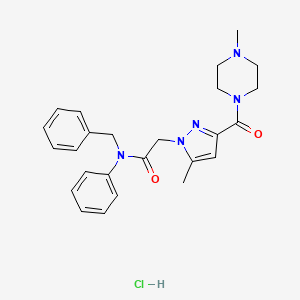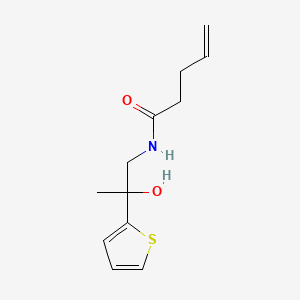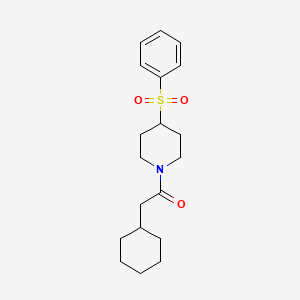
2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a cyclohexyl group, a phenylsulfonyl group, and a piperidine ring
作用機序
Mode of action
Piperidine derivatives can interact with their targets in various ways, often acting as agonists or antagonists. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets opioid receptors, it could affect pain signaling pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an agonist at opioid receptors, it could result in analgesic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the presence of certain enzymes could affect the metabolism and hence the efficacy of the compound .
準備方法
The synthesis of 2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of cyclohexyl ketone with 4-(phenylsulfonyl)piperidine under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
化学反応の分析
2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific chemical properties.
類似化合物との比較
2-Cyclohexyl-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
- 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- 2-Cyclohexyl-1-(4-(ethylsulfonyl)piperidin-1-yl)ethanone
These compounds share similar structural features but differ in the substituents on the piperidine ring. The uniqueness of this compound lies in its specific phenylsulfonyl group, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-cyclohexylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c21-19(15-16-7-3-1-4-8-16)20-13-11-18(12-14-20)24(22,23)17-9-5-2-6-10-17/h2,5-6,9-10,16,18H,1,3-4,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEMXWPKMOMIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
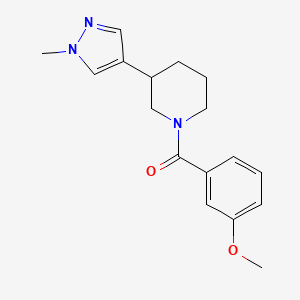
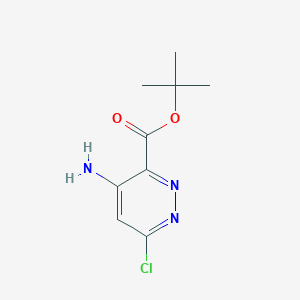
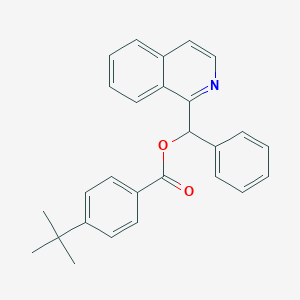
![5-fluoro-4-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2629466.png)
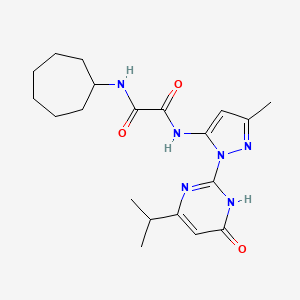
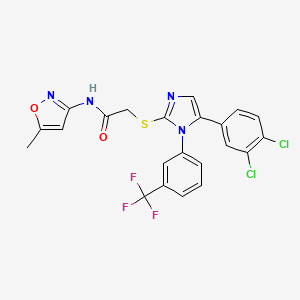
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2629472.png)
![N-[(5-METHYL-2-FURYL)METHYL]-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE](/img/structure/B2629474.png)
![N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2629476.png)
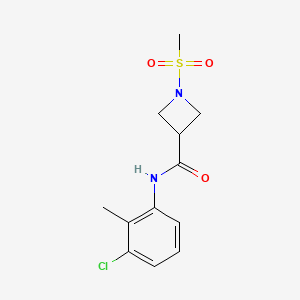
![2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2629481.png)
